Cas no 22126-16-5 (4,6-dimethylpyrimidine-2-carbonitrile)
4,6-dimethylpyrimidine-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 4,6-dimethylpyrimidine-2-carbonitrile
- 2-Cyano-4,6-dimethylpyrimidine
- 2-Pyrimidinecarbonitrile,4,6-dimethyl- (6ci,8ci,9ci)
- 2-Cyan-4,6-dimethylpyrimidin
- 4,6-Dimethyl-2-cyan-pyrimidin
- 4,6-dimethyl-2-pyrimidinecarbonitrile
- 4,6-Dimethyl-pyrimidin-2-carbonitril
- 4,6-dimethyl-pyrimidine-2-carbonitrile
- 2-Pyrimidinecarbonitrile, 4,6-dimethyl-
- AAR-RCN-8752a6eb-1
- SB57517
- SCHEMBL2143294
- BDBM496377
- MFCD00184767
- UJUJKEOTNKJDHF-UHFFFAOYSA-N
- HMS1581N10
- NCGC00185019-01
- 2-Cyano-4,6-dimethyl-pyrimidin
- CS-W004970
- AKOS015916975
- DTXSID30357892
- 22126-16-5
- A853930
- FT-0646824
- PS-3207
- AMY3904
- DA-08018
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- MDL: MFCD00184767
- Inchi: 1S/C7H7N3/c1-5-3-6(2)10-7(4-8)9-5/h3H,1-2H3
- InChI Key: UJUJKEOTNKJDHF-UHFFFAOYSA-N
- SMILES: N1C(C#N)=NC(C)=CC=1C
Computed Properties
- Exact Mass: 133.06400
- Monoisotopic Mass: 133.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 49.6A^2
Experimental Properties
- Color/Form: No data available
- Density: Not available
- Melting Point: 82-83°C
- Boiling Point: 279.4℃ at 760 mmHg
- Flash Point: Not available
- Refractive Index: 1.525
- PSA: 49.57000
- LogP: 0.96508
- Vapor Pressure: Not available
4,6-dimethylpyrimidine-2-carbonitrile Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4,6-dimethylpyrimidine-2-carbonitrile Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,6-dimethylpyrimidine-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM110787-1g |
4,6-dimethylpyrimidine-2-carbonitrile |
22126-16-5 | 97% | 1g |
$*** | 2023-03-31 | |
| Chemenu | CM110787-5g |
4,6-dimethylpyrimidine-2-carbonitrile |
22126-16-5 | 97% | 5g |
$*** | 2023-03-31 | |
| Apollo Scientific | OR0829-1g |
4,6-Dimethylpyrimidine-2-carbonitrile |
22126-16-5 | 97% | 1g |
£86.00 | 2025-02-19 | |
| Apollo Scientific | OR0829-5g |
4,6-Dimethylpyrimidine-2-carbonitrile |
22126-16-5 | 97% | 5g |
£145.00 | 2025-02-19 | |
| Apollo Scientific | OR0829-10g |
4,6-Dimethylpyrimidine-2-carbonitrile |
22126-16-5 | 97% | 10g |
£261.00 | 2025-02-19 | |
| TRC | D492985-50mg |
4,6-Dimethylpyrimidine-2-carbonitrile |
22126-16-5 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | D492985-100mg |
4,6-Dimethylpyrimidine-2-carbonitrile |
22126-16-5 | 100mg |
$ 65.00 | 2022-06-02 | ||
| TRC | D492985-500mg |
4,6-Dimethylpyrimidine-2-carbonitrile |
22126-16-5 | 500mg |
$ 80.00 | 2022-06-02 | ||
| Chemenu | CM110787-10g |
4,6-dimethylpyrimidine-2-carbonitrile |
22126-16-5 | 97% | 10g |
$204 | 2021-08-06 | |
| Chemenu | CM110787-25g |
4,6-dimethylpyrimidine-2-carbonitrile |
22126-16-5 | 97% | 25g |
$400 | 2021-08-06 |
4,6-dimethylpyrimidine-2-carbonitrile Suppliers
4,6-dimethylpyrimidine-2-carbonitrile Related Literature
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1. Pyrimidines. Part XV. The nitrosation of 4,6-dimethyl- and 4-methyl-6-phenyl-pyrimidin-2-olsA. J. Boulton,D. T. Hurst,J. F. W. McOmie,M. S. Tute J. Chem. Soc. C 1967 1202
Additional information on 4,6-dimethylpyrimidine-2-carbonitrile
Introduction to 4,6-dimethylpyrimidine-2-carbonitrile (CAS No. 22126-16-5)
4,6-dimethylpyrimidine-2-carbonitrile, with the chemical formula C₆H₅N₃ and CAS number 22126-16-5, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and agrochemical research. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural framework, featuring a pyrimidine core with methyl and nitrile substituents, makes it a valuable building block for medicinal chemists.
The pyrimidine scaffold is a cornerstone in drug discovery due to its prevalence in nucleic acid bases and its ability to interact with biological targets such as enzymes and receptors. The presence of the carbonitrile group at the 2-position enhances the reactivity of this molecule, allowing for further functionalization through nucleophilic addition or condensation reactions. This feature has been exploited in the synthesis of various pharmacophores, including kinase inhibitors and antimicrobial agents.
Recent advancements in synthetic chemistry have enabled more efficient and scalable methods for producing 4,6-dimethylpyrimidine-2-carbonitrile. These methods often involve multi-step sequences starting from readily available precursors such as acetamides or malononitrile derivatives. The optimization of these synthetic routes has not only improved yield but also reduced the environmental impact, aligning with the growing emphasis on sustainable chemistry practices.
In the realm of pharmaceutical applications, 4,6-dimethylpyrimidine-2-carbonitrile has been utilized as a key intermediate in the development of small-molecule inhibitors targeting various diseases. For instance, studies have demonstrated its role in synthesizing compounds that exhibit inhibitory activity against kinases involved in cancer progression. The pyrimidine core mimics natural nucleobases, allowing for precise binding to enzyme active sites, while the nitrile group provides additional interaction points through hydrogen bonding or dipole-dipole interactions.
One notable area of research involves the use of 4,6-dimethylpyrimidine-2-carbonitrile in the development of antiviral agents. The structural similarity to nucleobases makes it an attractive candidate for designing inhibitors that disrupt viral replication by interfering with RNA or DNA synthesis. Recent publications have highlighted its incorporation into novel antiviral scaffolds that show promising activity against emerging pathogens.
The agrochemical industry has also benefited from the versatility of 4,6-dimethylpyrimidine-2-carbonitrile. Its derivatives have been explored as intermediates in the synthesis of herbicides and fungicides. These compounds often leverage the pyrimidine moiety to interact with biological targets in plants, providing effective crop protection solutions while maintaining environmental safety profiles.
From a computational chemistry perspective, 4,6-dimethylpyrimidine-2-carbonitrile has been extensively studied to understand its molecular interactions and reactivity. Advanced computational methods such as density functional theory (DFT) have been employed to predict binding affinities and optimize drug-like properties. These studies not only aid in rational drug design but also provide insights into structure-activity relationships (SAR), guiding future synthetic efforts.
The role of 4,6-dimethylpyrimidine-2-carbonitrile in material science is another emerging frontier. Researchers have investigated its potential as a precursor for organic semiconductors and light-emitting diodes (OLEDs). The electron-withdrawing nature of the nitrile group enhances charge transport properties, making it a promising candidate for next-generation electronic devices.
Ethical considerations in drug development are increasingly important, and 4,6-dimethylpyrimidine-2-carbonitrile fits into this broader context by enabling the creation of therapeutics that address unmet medical needs. Its widespread utility across multiple therapeutic areas underscores its importance as a chemical building block. As research continues to evolve, new applications for this compound are likely to emerge, further solidifying its role in modern science.
In conclusion,4,6-dimethylpyrimidine-2-carbonitrile (CAS No. 22126-16-5) is a multifaceted compound with significant implications in pharmaceuticals, agrochemicals, and materials science. Its unique structural features and reactivity make it an indispensable tool for researchers striving to develop innovative solutions to global challenges. The ongoing exploration of its applications ensures that this compound will remain at the forefront of scientific discovery for years to come.
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